molecular formula C7H13NO B2973184 5-Oxaspiro[3.4]octan-7-amine CAS No. 1823901-45-6

5-Oxaspiro[3.4]octan-7-amine

Cat. No. B2973184
CAS RN: 1823901-45-6
M. Wt: 127.187
InChI Key: FOBOXLVXXYQTAK-UHFFFAOYSA-N
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Description

5-Oxaspiro[3.4]octan-7-amine is a chemical compound with the IUPAC name this compound . It has a molecular weight of 127.19 . The compound is typically stored at a temperature of 4 degrees Celsius . It is available in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO/c8-6-4-7(9-5-6)2-1-3-7/h6H,1-5,8H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 127.19 . The compound is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

  • Electrophilic Amination of C-H-Acidic Compounds : 5-Oxaspiro[3.4]octan-7-amine is used in the electrophilic amination of C-H-acidic compounds, which are crucial in organic synthesis (Andreae et al., 1992).

  • Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes : This compound plays a role in the synthesis of novel thia/oxa-azaspiro[3.4]octanes, which are seen as multifunctional modules for drug discovery. Enantioselective approaches to these spirocycles have also been reported (Li, Rogers-Evans, & Carreira, 2013).

  • Construction of Multifunctional Modules for Drug Discovery : The compound is used in the construction of multifunctional modules, significant in the field of drug discovery. The focus here is on creating structurally diverse modules that can aid in pharmaceutical research (Li, Rogers-Evans, & Carreira, 2013).

  • Diversity-Oriented Synthesis of Azaspirocycles : this compound is utilized in the synthesis of azaspirocycles, which are important scaffolds in chemistry-driven drug discovery. This process involves multicomponent condensation and selective ring-closing metathesis (Wipf, Stephenson, & Walczak, 2004).

  • Spirocyclic Epoxide Rearrangement : This compound is involved in the rearrangement of spirocyclic epoxides, a process crucial for creating novel bicyclic structures that are potentially useful in various chemical syntheses (Adamovskyi, Artamonov, Tymtsunik, & Grygorenko, 2014).

  • Chiral Heterospirocyclic 2H-Azirin-3-amines Synthesis : The synthesis of chiral heterospirocyclic 2H-azirin-3-amines from this compound derivatives is significant in developing new synthons for peptide synthesis (Stamm, Linden, & Heimgartner, 2003).

  • Spirocyclic Chroman Formation and Reactions : This compound is used in the formation and reaction of spirocyclic chroman, which has implications in the development of novel organic compounds (Cacioli & Reiss, 1984).

  • Living Polymerization of 5,7-Dichloro-1-Oxaspiro[2.5]octa-4,7-dien-6-one : The compound is also instrumental in the living polymerization of specific derivatives, which is a vital process in material science (Kubo, Hara, Shibayama, & Itoh, 1999).

  • Gold-Catalyzed Assembly of Heterobicyclic Systems : In the field of catalysis, this compound is used in gold-catalyzed processes to assemble heterobicyclic systems, which is a significant area in synthetic chemistry (Zhang & Kozmin, 2005).

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series : It's also involved in the identification and profiling of a novel diazaspiro[3.4]octane series active against multiple stages of the malaria parasite Plasmodium falciparum, highlighting its relevance in medicinal chemistry and drug development (Le Manach et al., 2021).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound include H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

5-oxaspiro[3.4]octan-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-6-4-7(9-5-6)2-1-3-7/h6H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBOXLVXXYQTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1823901-45-6
Record name 5-oxaspiro[3.4]octan-7-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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